molecular formula C19H18FN3O2S B2960406 6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897472-06-9

6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2960406
CAS No.: 897472-06-9
M. Wt: 371.43
InChI Key: VLUYGGPJOPZTOG-UHFFFAOYSA-N
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Description

6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a fluorine atom at the 6th position, a piperazine ring substituted with a 3-methoxybenzoyl group, and a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Piperazine Substitution: The piperazine ring can be introduced by reacting the benzothiazole intermediate with piperazine under basic conditions.

    Methoxybenzoyl Substitution: The final step involves the acylation of the piperazine nitrogen with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and methoxybenzoyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine or methoxybenzoyl groups.

Scientific Research Applications

6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazoles.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It is explored for its potential use in drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Known for its antiproliferative activity.

    5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazole: Investigated for its cytotoxicity against cancer cells.

    N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Studied for their antibacterial activity.

Uniqueness

6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl group and the fluorine atom enhances its potential as a therapeutic agent by improving its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-15-4-2-3-13(11-15)18(24)22-7-9-23(10-8-22)19-21-16-6-5-14(20)12-17(16)26-19/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUYGGPJOPZTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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